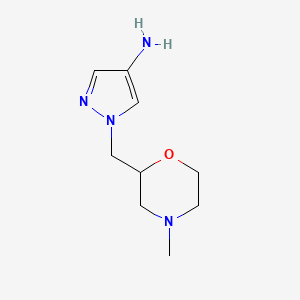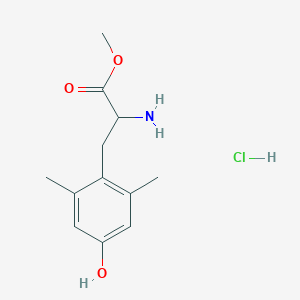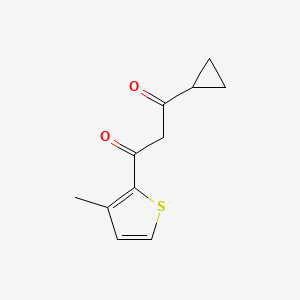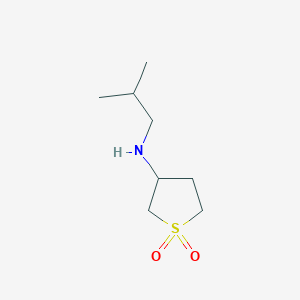
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine is a chemical compound with a unique structure that combines a morpholine ring with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4-methylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, alkylating agents; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine: Similar structure but with a different position of the amine group.
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-5-amine: Another positional isomer with potential differences in reactivity and properties.
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-2-amine: Positional isomer with distinct chemical behavior.
Uniqueness
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-[(4-methylmorpholin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c1-12-2-3-14-9(6-12)7-13-5-8(10)4-11-13/h4-5,9H,2-3,6-7,10H2,1H3 |
Clave InChI |
QFKAYPBWNFFBEF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)






![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)



